
Cyclopentanone, 2-(4-nitrophenyl)-
説明
Molecular Structure Analysis
The molecular structure of “2-(4-Nitrophenyl)cyclopentanone” can be inferred from its name. It likely contains a cyclopentanone ring, which is a five-membered ring with a carbonyl (C=O) group, and a 4-nitrophenyl group, which is a phenyl ring with a nitro group (-NO2) attached at the 4-position .科学的研究の応用
Polymer Synthesis and Electrical Conductivity
- Arylidene Polymers Synthesis : 2-(4-Nitrophenyl)cyclopentanone was utilized in the synthesis of poly[2,5-bis(m-nitrobenzylidene)-cyclopentanone sulphide], a polymer characterized by various spectroscopic methods. This polymer displayed electrical conductivity of about 3.2 × 10^−3 ohm^−1 cm^−1 at 390 K (Abd-Alla & El-Shahawy, 1992).
Biologically Active Compound Synthesis
- Intermediate for Anticancer Drugs : 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an intermediate derived from 2-(4-Nitrophenyl)cyclopentanone, plays a significant role in the synthesis of various biologically active compounds, including potential anticancer drugs (Wang et al., 2016).
Tuberculosis Drug Development
- Synthesis of Mycobacterium Tuberculosis Drug : 2-(4-Nitrophenyl)cyclopentanone was used in synthesizing a drug targeting the dormant version of Mycobacterium tuberculosis. The synthesis process involved cross-aldol condensation and was optimized for high yield (Vishwanatth, 2022).
Cytotoxicity Studies
- Cytotoxic Compounds Incorporation : The 5-aryl-1-(4-nitrophenyl)-3-oxo-1,4-pentadienyl pharmacophore, which includes 2-(4-Nitrophenyl)cyclopentanone, was used to synthesize compounds evaluated against human T-lymphocytes and murine cells. These compounds showed marked cytotoxicity and were used to study apoptosis and tubulin polymerization inhibition (Das et al., 2006).
Photocrosslinkable Polymer Design
- Photocrosslinkable Polymers : 2-(4-Nitrophenyl)cyclopentanone derivatives were used to prepare photocrosslinkable polymers for photoresist and photolithographic applications. These polymers' photoresponse varied based on the structural variations of their monomeric bisphenols (Borden, 1978).
Renewable High-Density Fuel Production
- High-Density Fuel Synthesis : A study used cyclopentanone, which can be derived from 2-(4-Nitrophenyl)cyclopentanone, for producing a renewable high-density fuel, highlighting a new approach to synthesizing environmentally friendly fuels (Wang et al., 2017).
Electrochemical Studies
- Electroreduction of Pharmacologically Important Compounds : Electrochemical studies of 4-(nitrophenyl) substituted 1,4-dihydropyridines, which can be synthesized using 2-(4-Nitrophenyl)cyclopentanone, were conducted to understand their reduction behavior, crucial for developing certain pharmaceuticals (Squella et al., 1997).
特性
IUPAC Name |
2-(4-nitrophenyl)cyclopentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-11-3-1-2-10(11)8-4-6-9(7-5-8)12(14)15/h4-7,10H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTWWEYDXOXZDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid](/img/structure/B3039337.png)
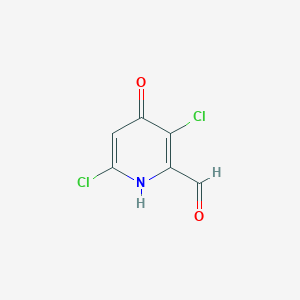
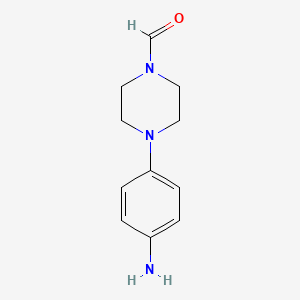
![5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid](/img/structure/B3039344.png)
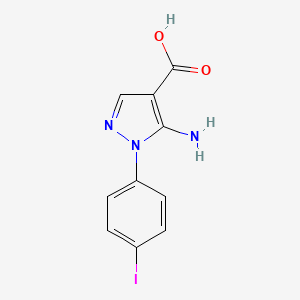
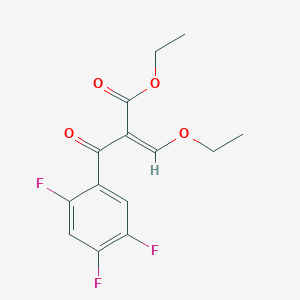

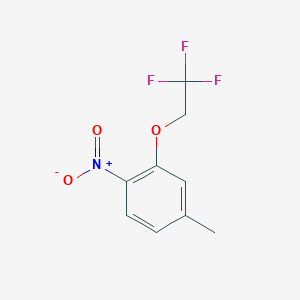
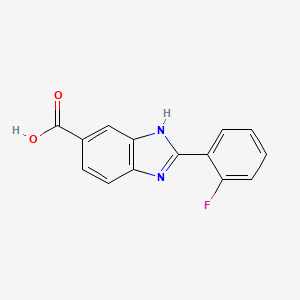
![1-[(3-Chlorophenyl)sulfonyl]acetone](/img/structure/B3039351.png)
![1-(Trifluoromethoxy)-4-[4-(trifluoromethoxy)benzyl]benzene](/img/structure/B3039352.png)
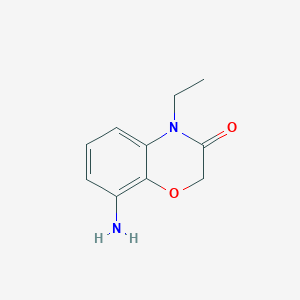
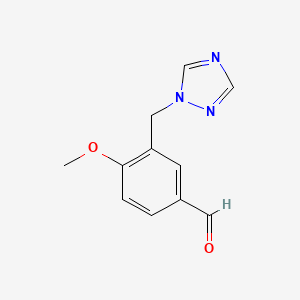
![[4-(2,2,2-Trifluoroethoxy)phenyl]methanol](/img/structure/B3039360.png)
